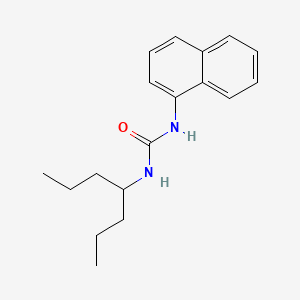
Urea, N-1-naphthalenyl-N'-(1-propylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a naphthalene ring and a propylbutyl group attached to the nitrogen atoms of the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-1-naphthalenyl-N’-(1-propylbutyl)-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or another amine to form the N-substituted urea .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of resource-efficient and environmentally friendly processes. For example, the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical, mild, and efficient method for synthesizing N-substituted ureas .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, 1-naphthalenyl-: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
Urea, N-cyclopropyl-N’-1-naphthalenyl-: This compound has a cyclopropyl group instead of a propylbutyl group.
Uniqueness
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
40755-12-2 |
|---|---|
Formule moléculaire |
C18H24N2O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-heptan-4-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H24N2O/c1-3-8-15(9-4-2)19-18(21)20-17-13-7-11-14-10-5-6-12-16(14)17/h5-7,10-13,15H,3-4,8-9H2,1-2H3,(H2,19,20,21) |
Clé InChI |
CMXACVYTDQYAMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)NC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
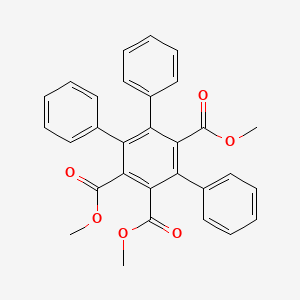
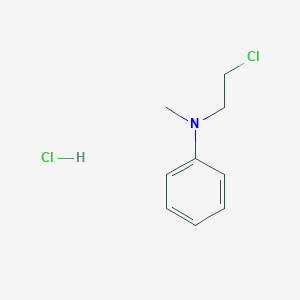
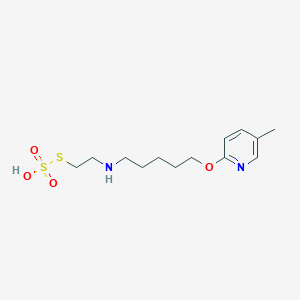

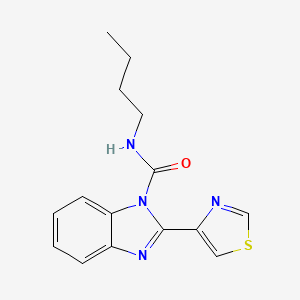
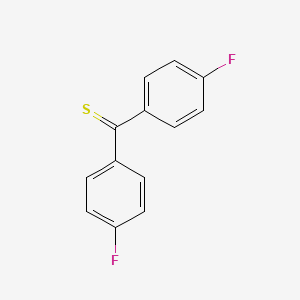
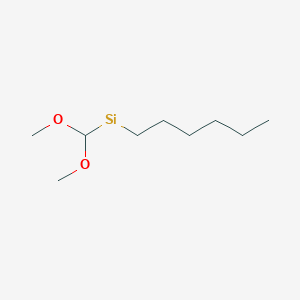

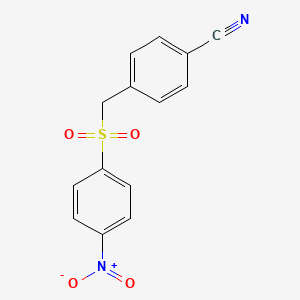

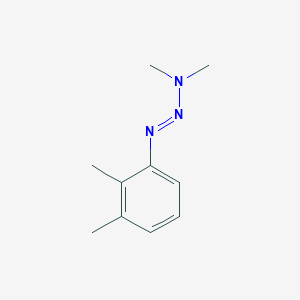
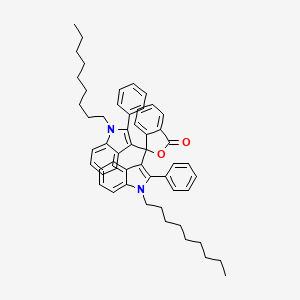
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
